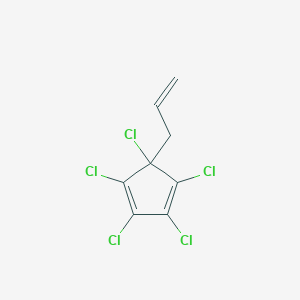

Allyl pentachlorocyclopentadiene

Descripción

- Chemical Structure: The compound combines the electron-withdrawing effects of chlorine substituents with the conjugated π-system of cyclopentadiene, modified further by an allyl group. This structure likely enhances its reactivity in cycloaddition reactions, similar to pentachlorocyclopentadiene .

- Physical Properties: Based on HCCPD (molecular weight 272.8 g/mol, boiling point 239°C, density 1.71 g/cm³) , allyl pentachlorocyclopentadiene is estimated to have a higher molecular weight (~300–320 g/mol) and comparable density due to chlorine content.

- Applications: Chlorinated cyclopentadienes are intermediates in agrochemicals, flame retardants, and polymer production. The allyl group may expand utility in synthesizing allylated polymers or specialty chemicals.

Propiedades

Fórmula molecular |

C8H5Cl5 |

|---|---|

Peso molecular |

278.4 g/mol |

Nombre IUPAC |

1,2,3,4,5-pentachloro-5-prop-2-enylcyclopenta-1,3-diene |

InChI |

InChI=1S/C8H5Cl5/c1-2-3-8(13)6(11)4(9)5(10)7(8)12/h2H,1,3H2 |

Clave InChI |

CZGJHXSYYCHCMG-UHFFFAOYSA-N |

SMILES canónico |

C=CCC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of allyl pentachlorocyclopentadiene typically involves the reaction of pentachlorocyclopentadiene with allyl halides under specific conditions. One common method includes the use of a base such as potassium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of allyl pentachlorocyclopentadiene may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Allyl pentachlorocyclopentadiene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Potassium hydroxide, amines, thiols.

Major Products Formed:

Oxidation: Formation of corresponding alcohols or ketones.

Reduction: Formation of partially or fully dechlorinated products.

Substitution: Formation of substituted cyclopentadiene derivatives.

Aplicaciones Científicas De Investigación

Allyl pentachlorocyclopentadiene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of allyl pentachlorocyclopentadiene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound of interest for further pharmacological studies .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physical Properties

Reactivity and Stereoselectivity

- Pentachlorocyclopentadiene: Exhibits syn preference in Diels-Alder reactions, attributed to dipolar interactions between electron-deficient dienophiles and the chlorinated ring .

- HCCPD : Primarily acts as a diene in synthesizing chlorinated insecticides (e.g., aldrin, dieldrin) but lacks stereochemical data in the provided evidence .

Environmental and Toxicological Profiles

- Allyl Pentachlorocyclopentadiene : Toxicity data is unavailable, but chlorine content and structural similarity to HCCPD suggest comparable environmental persistence and bioaccumulation risks.

Research Findings and Contradictions

- highlights conflicting explanations for stereoselectivity in chlorinated cyclopentadienes: pentachlorocyclopentadiene’s syn addition is attributed to dipolar effects, whereas isodicyclopentadiene’s selectivity arises from non-polar interactions . This suggests multiple factors (electronic, steric) influence reactivity in related compounds.

- HCCPD’s environmental persistence contrasts with the lack of data on allyl pentachlorocyclopentadiene, underscoring the need for targeted ecotoxicological studies.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.